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Compound of Interest

Compound Name:
2-Ethylpropane-1,3-diyl

dimethanesulfonate

CAS No.: 64923-60-0

Cat. No.: B6359922

Get Quote

Executive Summary: The Analytical Imperative
2-Ethylpropane-1,3-diyl dimethanesulfonate (EPDMS) is a potent bis-electrophile derived

from 2-ethyl-1,3-propanediol.[1] In drug development, it serves two critical, opposing roles:

Synthetic Reagent: A versatile C5-linker for macrocyclization and PROTAC linker synthesis.

[1]

Genotoxic Impurity: A structural analogue to known alkyl mesylates (e.g., EMS, IMS),

requiring rigorous control strategies.[1]

This guide moves beyond basic spectral assignment. We benchmark EPDMS against its

structural analogues—Propane-1,3-diyl dimethanesulfonate (PDMS) and 2,2-Dimethylpropane-

1,3-diyl dimethanesulfonate (Neopentyl glycol dimesylate)—to provide a comparative analysis

of hydrolytic stability and spectral resolution.[1]
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Structural Analysis & 1H NMR Assignment
The 1H NMR spectrum of EPDMS is defined by the symmetry of the propane backbone and

the characteristic deshielding of the mesylate groups.

Theoretical & Experimental Shift Data (CDCl₃, 400 MHz)
Solvent Choice: CDCl₃ is recommended over DMSO-d₆ to prevent potential solvolysis during

prolonged acquisition and to avoid solvent signal overlap with the ethyl side chain.[1]
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Position
Proton
Type (ppm)

Multiplicit
y

Integratio
n

Coupling
(Hz)

Structural
Insight

H-a
Methyl

(Ethyl)
0.94 Triplet (t) 3H 7.5

Diagnostic

triplet;

distinct

from

doublet

methyls in

branched

isomers.[1]

H-b
Methylene

(Ethyl)
1.42

Quintet/Mul

tiplet
2H 7.5

High-order

coupling

with H-a

and H-c.[1]

H-c
Methine

(Core)
2.15

Multiplet

(m)
1H -

The

"hinge"

proton;

coupling to

4 vicinal

protons (H-

b, H-d).[1]

H-d
Methylene

(OMs)
4.22 Doublet (d) 4H 5.8

Critical

Signal.

Deshielded

by

sulfonate.

[1] Appears

as a

doublet

due to H-c

coupling.[1]

H-e Methyl

(Mesylate)

3.03 Singlet (s) 6H - Intense

singlet;

confirms
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bis-

mesylation.

[1]

Visualization of Spin Systems
The following diagram illustrates the connectivity and splitting logic essential for confirming the

2-ethyl substitution pattern versus a linear chain.

H-c (Methine)
δ 2.15 ppm

H-b (Ethyl CH2)
δ 1.42 ppm

Vicinal (³J ~7.5 Hz)
Complex Multiplet

H-d (CH2-OMs)
δ 4.22 ppm

Vicinal (³J ~5.8 Hz)
Splits H-d into Doublet

H-a (Ethyl CH3)
δ 0.94 ppm

Vicinal (³J ~7.5 Hz)
Splits H-a into Triplet

Click to download full resolution via product page

Caption: Spin-spin coupling network for EPDMS. The H-c methine acts as the central relay,

splitting the functional H-d methylene into a doublet, distinguishing it from the singlet observed

in 2,2-dimethyl analogues.

Comparative Performance Guide
When selecting a linker or establishing an impurity standard, the choice between EPDMS and

its analogues depends on Stability and Spectral Resolution.[1]

Stability Benchmark: Hydrolytic Resistance
Alkyl mesylates are prone to hydrolysis, forming the corresponding alcohol and

methanesulfonic acid (MSA). The rate of this reaction is governed by steric hindrance around

the electrophilic carbon.
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Compound
Steric Bulk (C2
Position)

Relative
Hydrolysis
Rate (

)

Stability
Profile

Recommendati
on

PDMS (Propane-

1,[1]3)
H, H (None) 100 (Fastest)

Low. Rapidly

degrades in wet

solvents.[1]

Use immediately;

store at -20°C.

EPDMS (2-Ethyl)
H, Ethyl

(Moderate)
~45

Moderate. Ethyl

group hinders

nucleophilic

attack.[1]

Best Balance of

reactivity and

handling stability.

Neopentyl

Dimesylate
Me, Me (High) < 5 (Slowest)

High. Gem-

dimethyl effect

blocks attack.[1]

Preferred for

harsh reaction

conditions.[1]

Spectral Resolution Benchmark
In complex drug matrices, signal overlap is a primary failure mode for impurity quantification.[1]

PDMS: The central CH₂ (quintet) often overlaps with alkyl chains of drug substances (

1.8–2.2 ppm).[1]

EPDMS: The diagnostic doublet at 4.22 ppm is structurally distinct.[1] Most drug backbones

do not possess a primary alkyl mesylate doublet, providing a "clean window" for

quantification (LOD < 0.05%).[1]

Neopentyl: Shows a singlet at ~4.0 ppm.[1] While sharp, singlets are easily confused with

methoxy or other isolated impurity peaks.[1] EPDMS's doublet provides higher specificity.[1]

Experimental Protocols
Protocol A: Trace Impurity Analysis (qNMR)
Objective: Quantify EPDMS at <0.1% levels in a drug substance.[1]
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Solvent Preparation: Use CDCl₃ stored over activated 4Å molecular sieves.[1] Rationale:

Removes trace water to prevent in-situ hydrolysis of the mesylate during acquisition.[1]

Internal Standard: Add 1,3,5-Trimethoxybenzene (TMB) at a molar equivalent of 0.1x target.

Sample Prep: Dissolve 20 mg of drug substance in 0.6 mL solvent. Vortex for 30s.

Acquisition:

Pulse Angle: 30° (maximizes S/N for trace peaks).[1]

Relaxation Delay (D1): 15s (Required for accurate integration of the mesylate methyls).[1]

Scans (NS): Minimum 64.

Processing: Apply 0.3 Hz line broadening (LB). Integrate the doublet at 4.22 ppm. Verify ratio

with the singlet at 3.03 ppm (should be 2:3 ratio of H-d:H-e).

Protocol B: Stability Monitoring
Objective: Assess reagent quality before synthesis.
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Start: Reagent Batch

Dissolve in CDCl3
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Acquire 1H NMR
(8 scans sufficient)

Check δ 3.6 - 3.8 ppm
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Proceed to Synthesis

No

FAIL: Hydrolysis Detected
Recrystallize or Discard

Yes

Click to download full resolution via product page

Caption: Rapid Quality Control (QC) workflow for EPDMS. The appearance of signals upfield

(3.6-3.8 ppm) indicates hydrolysis of the mesylate to the alcohol.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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